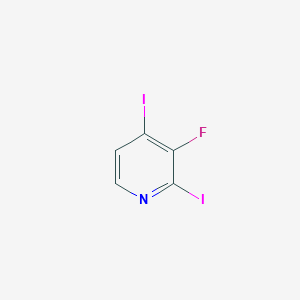

3-Fluoro-2,4-diiodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2,4-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FI2N/c6-4-3(7)1-2-9-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMLNPFOQAHWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FI2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433953 | |

| Record name | 3-FLUORO-2,4-DIIODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153035-06-4 | |

| Record name | 3-FLUORO-2,4-DIIODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-2,4-diiodopyridine CAS 153035-06-4 properties

An In-depth Technical Guide to 3-Fluoro-2,4-diiodopyridine (CAS 153035-06-4): A Versatile Scaffold for Advanced Synthesis

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring two iodine atoms at the C2 and C4 positions and a fluorine atom at the C3 position, presents a unique platform for complex molecular engineering. The principal value of this reagent lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine bonds are highly susceptible to palladium-catalyzed cross-coupling reactions, while the carbon-fluorine bond is comparatively inert under these conditions. This chemoselectivity allows for sequential and site-specific functionalization, enabling the construction of diverse molecular libraries from a single, advanced scaffold. This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, the reactivity profile, and key applications of this compound as a strategic building block in modern organic synthesis.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively documented in publicly available literature, its core properties can be reliably established. Further physical characteristics are inferred from closely related structural analogs.

Core Compound Identifiers

| Property | Value | Reference |

| CAS Number | 153035-06-4 | [1][2] |

| Molecular Formula | C₅H₂FI₂N | [1] |

| Molecular Weight | 348.89 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(N=C1F)I)I) | |

| InChI Key | N/A |

Physical and Chemical Properties (Analog-Derived)

| Property | Value | Basis of Estimation |

| Appearance | Off-white to light yellow solid | Based on 3-Fluoro-2-iodopyridine[3] |

| Melting Point | > 85 °C | Expected to be higher than 3-Fluoro-4-iodopyridine (85-89 °C) due to increased molecular weight and symmetry[4][5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | Based on 3-Fluoro-4-iodopyridine[6] |

| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | Standard for reactive organoiodides[4][7] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis logically begins with a commercially available precursor, 3-fluoropyridine, and proceeds via sequential, directed iodination. The fluorine atom can act as a weak directing group, but more powerful directed ortho-metalation (DoM) strategies are typically required for high regioselectivity.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, logical procedure adapted from established methods for iodinating fluoropyridines.[8][9] Note: This reaction should be performed by trained personnel under an inert atmosphere with appropriate safety precautions.

Step 1: Synthesis of 3-Fluoro-4-iodopyridine

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.

-

Base Formation: Slowly add n-butyllithium (1.1 eq) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq). Stir for 30 minutes at -20 °C to form the lithium tetramethylpiperidide (LTMP) base.

-

Deprotonation: Re-cool the mixture to -78 °C. Add a solution of 3-fluoropyridine (1.0 eq) in anhydrous THF dropwise. The C4 proton is preferentially abstracted due to its acidity, enhanced by the adjacent fluorine. Stir for 1-2 hours at this temperature.

-

Iodination: In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF. Transfer this solution via cannula to the reaction mixture at -78 °C. The solution will decolorize as the iodine is consumed.

-

Quench and Work-up: After stirring for an additional 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-fluoro-4-iodopyridine.

Step 2: Synthesis of this compound

-

Reaction Setup: In a similar inert-atmosphere setup, dissolve the purified 3-fluoro-4-iodopyridine (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Deprotonation: Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in a separate flask by adding n-butyllithium to diisopropylamine at -78 °C. Slowly add the LDA solution to the substrate solution. The C2 proton is the most acidic remaining proton, directed by both the ring nitrogen and the existing iodo group, leading to selective lithiation at this position.

-

Iodination: After stirring for 1-2 hours at -78 °C, quench the resulting lithiated species with a solution of iodine (1.2 eq) in THF as described in Step 1.

-

Work-up and Purification: Follow the same quench, work-up, and purification procedures as in Step 1 to isolate the final product, this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the high reactivity of its C-I bonds in palladium-catalyzed cross-coupling reactions. This allows for the molecule to be used as a scaffold, where different functionalities can be introduced sequentially at the C4 and C2 positions.

Principle of Chemoselective Cross-Coupling

The reactivity of carbon-halogen bonds towards the oxidative addition step in Pd(0)-catalyzed cycles follows the general trend: C-I > C-Br > C-Cl >> C-F.[10] This significant difference in reactivity is the cornerstone of this building block's utility. The C-I bonds can be selectively functionalized while leaving the robust C-F bond intact.

Furthermore, the two C-I bonds themselves may exhibit differential reactivity due to their electronic environment. The C4 position is generally more activated towards oxidative addition than the C2 position, often allowing for selective mono-functionalization at C4 by carefully controlling reaction conditions (e.g., temperature, reaction time, catalyst loading).

Caption: Sequential functionalization via chemoselective cross-coupling.

Key Cross-Coupling Protocols

The following are representative protocols that can be adapted for use with this compound.[10][11]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

-

Objective: To introduce an aryl or heteroaryl group.

-

Protocol:

-

To a degassed solution of this compound (1.0 eq) in a solvent mixture like 1,4-dioxane and water (4:1), add the desired arylboronic acid (1.1-1.5 eq).

-

Add a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere until starting material is consumed (monitored by TLC or LC-MS).

-

Cool, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Purify via column chromatography.

-

B. Sonogashira Coupling (C-C Bond Formation)

-

Objective: To introduce an alkynyl group.

-

Protocol:

-

To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Add a degassed solvent such as THF or DMF, followed by a suitable base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA) (2-3 eq).

-

Add the terminal alkyne (1.1-1.2 eq) and stir the reaction at room temperature to 60 °C.

-

Upon completion, filter the reaction mixture through celite to remove catalyst residues, and concentrate the filtrate.

-

Purify the residue by column chromatography.

-

C. Buchwald-Hartwig Amination (C-N Bond Formation)

-

Objective: To introduce an amine functionality.

-

Protocol:

-

Combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq).

-

Add a palladium catalyst (e.g., Pd₂(dba)₃, 1-4 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-8 mol%).

-

Add an anhydrous, degassed solvent like toluene or dioxane.

-

Heat the mixture at 80-110 °C under an inert atmosphere until the reaction is complete.

-

Cool the mixture, quench with water, and extract with an organic solvent. Purify via column chromatography.

-

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. The following hazard profile is inferred from data on related iodinated and fluorinated pyridines.[4][5][12]

Inferred Hazard Profile

| Hazard Classification | Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 1/2A: Causes serious eye damage/irritation | GHS05 (Corrosion), GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | GHS07 (Exclamation Mark) |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | GHS07 (Exclamation Mark) |

Recommended Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust. Avoid inhalation, ingestion, and contact with skin and eyes.[4] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] The product may be air and light-sensitive; store under an inert gas like argon or nitrogen.[4]

Conclusion

This compound (CAS 153035-06-4) represents a highly valuable and versatile building block for synthetic chemists. Its key strategic advantage is the predictable, chemoselective reactivity of its C-I bonds in the presence of a robust C-F bond. This allows for controlled, sequential installation of diverse functional groups using well-established palladium-catalyzed cross-coupling methodologies. For researchers engaged in the design and synthesis of novel pharmaceuticals, agrochemicals, and functional materials, this compound offers a powerful scaffold to accelerate the exploration of chemical space and the construction of complex molecular architectures.

References

- Cas 22282-75-3,3-FLUORO-4-IODOPYRIDINE - LookChem. (URL: )

- This compound | CAS 153035-06-4 | SCBT - Santa Cruz Biotechnology. (URL: )

- 3-Fluoro-4-iodopyridine - SAFETY D

- SAFETY D

- 153035-06-4 this compound - ChemSigma. (URL: )

- Comparative Reactivity Analysis: 4-Amino-3- iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (URL: )

- SAFETY D

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - ACS Publications. (URL: [Link])

- Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine - Benchchem. (URL: )

- MATERIAL SAFETY D

Sources

- 1. scbt.com [scbt.com]

- 2. 153035-06-4 this compound [chemsigma.com]

- 3. 3-FLUORO-2-IODOPYRIDINE CAS#: 146141-04-0 [amp.chemicalbook.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. fishersci.com [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. cfplus.cz [cfplus.cz]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Fluoro-3-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2,4-diiodopyridine

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for 3-Fluoro-2,4-diiodopyridine, a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The unique substitution pattern of this compound, featuring a fluorine atom and two iodine atoms on the pyridine core, makes it a versatile intermediate for introducing complex moieties through cross-coupling reactions. This document details a logical, two-step synthetic sequence, beginning with the well-established Sandmeyer reaction to produce a key intermediate, followed by a directed ortho-metalation and iodination. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to ensure reproducibility and high purity of the final product.

Introduction: The Strategic Value of Polysubstituted Pyridines

Halogenated pyridine derivatives are cornerstone intermediates in modern medicinal chemistry. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Simultaneously, iodine atoms serve as exceptionally versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This compound, therefore, represents a powerful scaffold, enabling sequential and site-selective functionalization. Its application can be found in the synthesis of complex molecular architectures, including β-carbolines, which are explored for anti-cancer and neuroprotective applications.[2]

This guide presents a validated and logical synthetic approach, designed to be both efficient and scalable for research purposes. We will proceed from a readily available starting material, 3-fluoro-4-aminopyridine, through two distinct and well-characterized chemical transformations.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a sequential iodination strategy. The C4 iodine can be installed from an amino group via a Sandmeyer reaction, a classic and reliable transformation.[3][4] The C2 iodine can then be introduced by leveraging the electronic properties of the pyridine ring and the existing fluoro substituent to direct a metalation-iodination sequence.

Caption: Retrosynthetic pathway for this compound.

This approach is advantageous as it utilizes a commercially available, or easily synthesized, starting material and proceeds through a stable, isolable intermediate.

Synthesis of Key Intermediate: 3-Fluoro-4-iodopyridine

The initial step involves the conversion of the amino group at the C4 position of 3-fluoro-4-aminopyridine into an iodine atom. The Sandmeyer reaction is the method of choice for this transformation due to its high efficiency and predictability.[5] The process consists of two main stages: the formation of a diazonium salt intermediate, followed by its decomposition in the presence of an iodide source.[6]

Underlying Principle: The Sandmeyer Reaction

The reaction is initiated by treating the primary aromatic amine with a nitrous acid precursor (typically sodium nitrite) in a strong acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). This generates a highly reactive diazonium salt. The low temperature is critical to prevent premature decomposition of this intermediate. In the second stage, the diazonium salt solution is added to a solution of potassium iodide. The diazonium group (N₂) is an excellent leaving group, and its displacement by the iodide nucleophile, often facilitated by copper salts in classic Sandmeyer reactions, proceeds efficiently to yield the corresponding aryl iodide.[3][4]

Detailed Experimental Protocol: Diazotization and Iodination

This protocol is adapted from established procedures for Sandmeyer reactions on aminopyridines.[6]

Materials:

-

3-fluoro-4-aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

10% Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice-salt bath

Procedure:

-

Preparation of the Amine Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (e.g., 25 mL) to deionized water (e.g., 50 mL) while cooling in an ice bath. To this cooled acidic solution, add 3-fluoro-4-aminopyridine (e.g., 5.61 g, 50 mmol) portion-wise, ensuring the temperature remains below 10 °C.[6]

-

Diazotization: Cool the resulting solution to 0-5 °C in an ice-salt bath. Separately, prepare a solution of sodium nitrite (e.g., 3.80 g, 55 mmol) in deionized water (e.g., 10 mL). Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the internal temperature between 0-5 °C. The addition should take approximately 30-45 minutes.[6] After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

Iodination: In a separate, larger beaker, prepare a solution of potassium iodide (e.g., 12.45 g, 75 mmol) in deionized water (e.g., 25 mL). Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.[6]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt.[6]

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Extract the aqueous layer with dichloromethane (3 x 50 mL).[6]

-

Purification: Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Fluoro-4-Iodopyridine.[6] Further purification can be achieved by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel column chromatography.[6]

Expected Results

| Parameter | Value | Reference |

| Appearance | Off-white to crystalline solid | [6] |

| Molecular Weight | 222.99 g/mol | [2] |

| Melting Point | 85-89 °C | [2][6] |

| Purity (Typical) | >97% | [2] |

Synthesis of this compound

With the key intermediate, 3-Fluoro-4-iodopyridine, in hand, the final step is the selective introduction of a second iodine atom at the C2 position. This is achieved through a directed ortho-metalation (DoM) followed by quenching with an iodine electrophile.

Underlying Principle: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[7] It involves the deprotonation of a position ortho (adjacent) to a directing metalating group (DMG) by a strong base. In the case of 3-Fluoro-4-iodopyridine, the ring nitrogen and the C3-fluoro group act as cooperative directing groups. The C2 proton is the most acidic due to the inductive electron-withdrawing effects of both the nitrogen atom and the adjacent fluorine atom. A hindered, non-nucleophilic strong base such as lithium diisopropylamide (LDA) is ideal for this deprotonation, as it minimizes the risk of nucleophilic attack on the pyridine ring.[7][8] The reaction is performed at cryogenic temperatures (-78 °C) to generate a stable 2-lithio intermediate, which can then be trapped by an electrophile.[9]

Caption: Experimental workflow for the directed ortho-iodination step.

Detailed Experimental Protocol: Lithiation and Iodination

This protocol is based on standard procedures for the lithiation and subsequent iodination of fluoropyridines.[9] NOTE: This reaction is highly sensitive to moisture and air. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

-

3-Fluoro-4-iodopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

2 M Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dry ice/acetone bath

Procedure:

-

Preparation of LDA: To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and diisopropylamine (e.g., 1.1 equivalents). Cool the solution to -20 °C. Add n-butyllithium (e.g., 1.05 equivalents) dropwise, then allow the solution to warm to 0 °C and stir for 30 minutes.

-

Lithiation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Dissolve 3-Fluoro-4-iodopyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.[9]

-

Iodination: Dissolve iodine (I₂) (e.g., 1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. A color change should be observed. Continue stirring at -78 °C for an additional 2-3 hours.[9]

-

Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Add 2 M aqueous sodium thiosulfate to remove excess iodine. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Safety Considerations

-

Strong Acids/Bases: Concentrated sulfuric acid is highly corrosive. n-Butyllithium is pyrophoric and reacts violently with water. LDA is a strong, corrosive base. Handle all with extreme care in a fume hood using appropriate personal protective equipment (PPE).

-

Reagents: Sodium nitrite is toxic and an oxidizer. Iodine is corrosive and harmful if inhaled. Dichloromethane is a suspected carcinogen.

-

Reaction Conditions: Diazotization reactions can be exothermic and produce gaseous nitrogen; ensure proper venting and temperature control. Reactions involving organolithiums must be conducted under strictly anhydrous and inert conditions to prevent fire and ensure reaction success.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence commencing with 3-fluoro-4-aminopyridine. The initial Sandmeyer reaction provides the key 3-fluoro-4-iodopyridine intermediate in good yield. Subsequent regioselective functionalization at the C2 position is accomplished via a directed ortho-metalation using LDA, followed by trapping the resulting organolithium species with molecular iodine. Careful control of reaction parameters, particularly temperature and atmospheric conditions, is paramount to the success of this synthesis. The resulting polysubstituted pyridine is a valuable and versatile building block for the development of novel chemical entities in the pharmaceutical and materials science sectors.

References

- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. BenchChem.

-

Collum, D. B., et al. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

- Gøgsig, T. M., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Arkivoc.

- Marsais, F., Trécourt, F., Bréant, P., & Quéguiner, G. (1988). Directed lithiation of 4‐halopyridines: Chemoselectivity, regioselectivity and application to synthesis. Journal of Heterocyclic Chemistry, 25(1), 81–87.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 14, 2026, from [Link]

- Rocca, P., et al. (1995). Carbolines, part VIII. An original synthesis of the antibiotic Eudistomin T.

-

Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved January 14, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Fluoro-3-iodopyridine synthesis - chemicalbook [chemicalbook.com]

Introduction: The Strategic Value of Polysubstituted Pyridines

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 3-Fluoro-2,4-diiodopyridine

Abstract: This technical guide provides a comprehensive analysis of this compound, a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core molecular features, plausible synthetic strategies, detailed spectroscopic characterization, and predictable reactivity patterns. This document is designed to serve as a foundational resource for scientists leveraging this versatile intermediate in complex molecular design and drug development programs.

The pyridine scaffold is a cornerstone of modern drug design, present in numerous FDA-approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in medicinal chemistry. The strategic introduction of multiple, distinct halogen substituents onto this ring system creates a powerful synthetic intermediate. In the case of this compound, the molecule is endowed with a unique combination of properties:

-

Fluorine Substituent: The fluorine atom at the 3-position significantly alters the electronic landscape of the pyridine ring through its strong electron-withdrawing inductive effect. In a drug development context, fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa.

-

Diiodo Substituents: The two iodine atoms at the 2- and 4-positions serve as exceptionally versatile synthetic handles. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse molecular fragments.[2] This dual reactivity is paramount for building molecular complexity.

This guide will deconstruct the molecular architecture of this compound to provide a clear understanding of its structure-property relationships and to enable its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for handling, reaction setup, and analytical characterization.

Core Structure

The molecule consists of a central pyridine ring substituted with a fluorine atom at the C3 position and iodine atoms at the C2 and C4 positions.

Caption: 2D Structure of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 153035-06-4 | [3] |

| Molecular Formula | C₅H₂FI₂N | [3] |

| Molecular Weight | 348.89 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | N/A |

| Solubility | Expected to be soluble in common organic solvents (THF, Dioxane, DCM, DMF) | N/A |

Predicted Solid-State Characteristics: Halogen Bonding

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as zinc(II) complexes with 2-halopyridines and other diiodopyridines, suggests the high likelihood of significant intermolecular interactions in the solid state.[4][5] The iodine atoms, particularly the one at C4, are capable of acting as potent halogen bond donors. We can predict the formation of supramolecular assemblies driven by I···N or I···F interactions, which can influence crystal packing, melting point, and solubility.

Synthesis Strategy: A Plausible Approach

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of related iodinated fluoropyridines.[6][7][8]

Part A: Synthesis of 3-Fluoro-2-iodopyridine

-

Reactor Setup: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (7.2 mL, 51.5 mmol).

-

LDA Formation: The solution is cooled to -20 °C in a cryo-cool bath. n-Butyllithium (2.5 M in hexanes, 20.6 mL, 51.5 mmol) is added dropwise, maintaining the temperature below -15 °C. The mixture is stirred for 30 minutes at this temperature to form a solution of lithium diisopropylamide (LDA).

-

Deprotonation: The LDA solution is cooled to -78 °C (acetone/dry ice bath). A solution of 3-fluoropyridine (5.0 g, 51.5 mmol) in anhydrous THF (20 mL) is added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 2 hours.

-

Causality Insight: The nitrogen atom of the pyridine ring directs the strongly basic LDA to deprotonate the most acidic proton at the C2 position, a classic example of directed ortho-metalation. The fluorine at C3 further acidifies this position.

-

-

Iodination: A solution of iodine (13.1 g, 51.5 mmol) in anhydrous THF (50 mL) is added dropwise at -78 °C. The dark mixture is stirred for an additional 3 hours at this temperature.

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The mixture is allowed to warm to room temperature. A saturated aqueous solution of sodium thiosulfate is added until the dark iodine color disappears.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-fluoro-2-iodopyridine.

Part B: C4-Iodination

-

Reaction Setup: To a solution of 3-fluoro-2-iodopyridine (from Part A) in a suitable solvent, add a strong acid catalyst (e.g., concentrated sulfuric acid).

-

Electrophilic Iodination: Add an iodinating reagent such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent. Heat the reaction as necessary while monitoring by TLC or LC-MS.

-

Causality Insight: The pyridine ring is generally electron-deficient and requires harsh conditions for electrophilic substitution. The existing substituents will direct the incoming electrophile. The C4 position is activated towards electrophilic attack. This step is challenging due to the deactivating nature of the ring and requires careful optimization.[7]

-

-

Workup and Purification: Upon completion, the reaction is carefully quenched by pouring onto ice and neutralizing with a base (e.g., NaOH solution). The product is extracted with an organic solvent, dried, and purified by chromatography or recrystallization.

Spectroscopic and Analytical Characterization (Predicted)

No complete experimental spectra are published for this specific molecule. The following data are predicted based on established principles of spectroscopy and data from analogous structures.[9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. The spectra will be characterized by couplings between the protons and the fluorine atom.

Protocol: Sample Preparation for NMR Analysis

-

Weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Rationale |

| ¹H NMR | |||

| H-5 | ~7.5 - 7.8 | Doublet of doublets (dd) or triplet (t), JH5-H6 ≈ 5-8 Hz, JH5-F3 ≈ 3-5 Hz | Deshielded by adjacent electronegative nitrogen and iodine. Shows coupling to both H-6 and the meta-fluorine. |

| H-6 | ~8.0 - 8.3 | Doublet of doublets (dd), JH6-H5 ≈ 5-8 Hz, JH6-F3 ≈ 1-2 Hz | Most deshielded proton, being ortho to the electron-withdrawing nitrogen. Shows coupling to H-5 and a smaller long-range coupling to fluorine. |

| ¹³C NMR | |||

| C-2 | ~100 - 110 | Doublet (d), ²JC2-F3 ≈ 30-40 Hz | Shielded due to the heavy atom effect of the directly attached iodine. Shows large two-bond coupling to fluorine. |

| C-3 | ~155 - 165 | Doublet (d), ¹JC3-F3 ≈ 240-260 Hz | Strongly deshielded by the directly attached fluorine and exhibits a characteristic large one-bond C-F coupling. |

| C-4 | ~95 - 105 | Doublet (d), ²JC4-F3 ≈ 20-30 Hz | Also shielded by the heavy iodine atom. Shows two-bond coupling to fluorine. |

| C-5 | ~125 - 135 | Doublet (d), ³JC5-F3 ≈ 5-10 Hz | Chemical shift typical for a pyridine CH. Shows smaller three-bond coupling to fluorine. |

| C-6 | ~150 - 155 | Doublet (d), ⁴JC6-F3 ≈ 2-4 Hz | Deshielded by the adjacent nitrogen. Shows small four-bond coupling to fluorine. |

| ¹⁹F NMR | ~(-120) - (-135) | Multiplet (m) or Doublet of doublets (dd) | The chemical shift is typical for a fluorine on an aromatic ring. It will be coupled to H-5 and H-6. |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

| Technique | Expected Observations | Interpretation |

| IR Spectroscopy | C=C, C=N stretching: ~1550-1600 cm⁻¹C-F stretching: ~1200-1300 cm⁻¹C-I stretching: ~500-600 cm⁻¹ | Confirms the presence of the pyridine ring and the specific C-F and C-I functional groups.[13][14] |

| Mass Spectrometry | [M]⁺ at m/z ≈ 349Isotopic pattern showing two iodine atoms | The molecular ion peak will confirm the molecular weight. The characteristic isotopic signature of iodine (¹²⁷I is 100% abundant) will be definitive. |

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its capacity for selective functionalization. The two C-I bonds can be addressed sequentially in cross-coupling reactions.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, particularly in pharmaceutical discovery.[2][15] The reactivity of the C-I bonds in this compound is differential, allowing for controlled, stepwise elaboration.

-

Position C4: The C4-I bond is generally the most reactive site for palladium-catalyzed cross-coupling. It is sterically accessible and electronically activated (para to the nitrogen).

-

Position C2: The C2-I bond is also highly activated (ortho to the nitrogen) but is more sterically hindered by the adjacent C3-F group and the nitrogen lone pair. It will typically react under more forcing conditions than the C4 position.

This differential reactivity allows for a powerful synthetic strategy: first, couple at the C4 position under mild conditions, then introduce a second, different group at the C2 position using more forcing conditions or a different catalyst system.

Caption: Regioselective stepwise Suzuki-Miyaura cross-coupling strategy.

Role in Drug Discovery

This molecule is a prime example of a "Fragment for Lead Discovery" or a versatile scaffold. A drug development program could utilize it as follows:

-

Scaffold Elaboration: Use the C4- and C2-iodine positions to rapidly generate a library of analogues with diverse aryl or heteroaryl groups.

-

Structure-Activity Relationship (SAR): Screen this library against a biological target to determine which substituents at C4 and C2 confer the best activity and properties.

-

Fine-Tuning: The fluorine at C3 provides a fixed electronic modification to the core, potentially enhancing binding or improving pharmacokinetic properties like metabolic stability.

Conclusion

This compound represents a highly valuable and strategically designed building block for chemical synthesis. Its molecular structure, characterized by a fluorine-modified pyridine core and two differentially reactive iodine atoms, offers a pre-programmed pathway for the creation of complex, polysubstituted aromatic systems. A thorough understanding of its spectroscopic properties and predictable reactivity in cross-coupling reactions is essential for unlocking its full potential in the fields of pharmaceutical research and advanced materials development.

References

-

Santa Cruz Biotechnology, Inc. This compound.

-

The Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.

-

Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines.

-

Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

-

ChemicalBook. 3-FLUORO-2-IODOPYRIDINE CAS#: 146141-04-0.

-

PubChem. 2,6-Diiodopyridine.

-

ResearchGate. Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines.

-

ResearchGate. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.

-

The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.

-

National Center for Biotechnology Information. Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State.

-

Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.

-

SpectraBase. 3-FLUORO-2-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts.

-

The Journal of Organic Chemistry. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.

-

Chemical Communications. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

-

National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

-

ChemicalBook. 3-Fluoropyridine(372-47-4) 1H NMR spectrum.

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

-

Exploring 2-Fluoro-4-Iodopyridine: A Key Pharmaceutical Intermediate.

-

SpectraBase. 3-Fluoropyridine - Optional[1H NMR] - Spectrum.

-

ChemicalBook. 2-Fluoro-3-iodopyridine synthesis.

-

Semantic Scholar. Spectroscopic and thermodynamic studies of pyridine compounds—V: Vibrational spectra and assignments for γ-Picoline and γ-picoline-d7.

-

Pipzine Chemicals. 2-Fluoro-4-Iodopyridine.

-

National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. 2,6-Diiodopyridine | C5H3I2N | CID 11427514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-FLUORO-2-IODOPYRIDINE CAS#: 146141-04-0 [amp.chemicalbook.com]

- 7. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. 2-Fluoro-3-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic and thermodynamic studies of pyridine compounds—V: Vibrational spectra and assignments for γ-Picoline and γ-picoline-d7 | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Reactivity of 3-Fluoro-2,4-diiodopyridine

Abstract

3-Fluoro-2,4-diiodopyridine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—an electron-withdrawing fluorine atom positioned between two sterically and electronically distinct iodine atoms on a pyridine core—offers a versatile platform for complex molecular engineering. This guide provides an in-depth analysis of the molecule's chemical reactivity, focusing on regioselective transformations. We will explore the principles governing site-selective palladium-catalyzed cross-coupling reactions, the potential for nucleophilic aromatic substitution, and the intriguing possibility of base-catalyzed halogen dance rearrangements. This document serves as a technical resource for scientists aiming to leverage the synthetic potential of this valuable intermediate, complete with field-proven insights, detailed experimental protocols, and mechanistic diagrams to facilitate rational reaction design.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a cornerstone of modern pharmaceuticals, present in numerous FDA-approved drugs.[1] The strategic incorporation of fluorine into drug candidates is a widely employed tactic to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2][3] this compound (CAS 153035-06-4) emerges as a particularly powerful synthetic intermediate by combining these features with two reactive handles—the iodine atoms at the C2 and C4 positions.[4]

The inherent asymmetry of the pyridine ring, amplified by the electronic influence of the C3-fluoro substituent, creates a fascinating landscape of chemical reactivity. The two carbon-iodine bonds exhibit differential reactivity, enabling chemists to perform sequential, site-selective functionalization. This allows for the controlled, iterative construction of highly decorated pyridine derivatives, a critical capability in drug discovery and the development of novel organic materials.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 153035-06-4 |

| Molecular Formula | C₅H₂FI₂N |

| Molecular Weight | 348.89 g/mol |

| Appearance | Solid |

Synthesis of the Core Scaffold

The preparation of polyhalogenated pyridines often relies on directed ortho-metalation (DoM) followed by electrophilic quenching.[7][8] For this compound, a logical synthetic approach involves the regioselective lithiation and subsequent iodination of a suitable fluoropyridine precursor. A plausible route starts from 3-fluoropyridine, leveraging a directing group or carefully controlled conditions to achieve di-iodination.

Alternatively, a "halogen dance" reaction, where a halogen atom migrates to a more thermodynamically stable position under basic conditions, can be a powerful tool for synthesizing highly substituted pyridines that are otherwise difficult to access.[9][10][11] For instance, related polyhalogenated pyridines have been synthesized using sequential lithiation and halogen dance reactions.[12]

Core Reactivity: A Tale of Three Positions

The synthetic utility of this compound is dictated by the differential reactivity of its three halogenated positions: the C-I bond at C4, the C-I bond at C2 (α to the ring nitrogen), and the C-F bond at C3.

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are the most powerful tools for functionalizing this scaffold.[13][14][15] The central challenge and opportunity lie in controlling the site of the initial reaction.

Causality of Regioselectivity: The regioselectivity of cross-coupling reactions on dihalopyridines is governed by a combination of electronic and steric factors, primarily influencing the rate-determining oxidative addition step where Pd(0) inserts into a carbon-halogen bond.[5][14]

-

Bond Activation: The C-I bond is significantly weaker and more polarizable than C-Br or C-Cl bonds, making it vastly more reactive in oxidative addition. Therefore, any cross-coupling reaction will occur exclusively at one of the iodine positions before the C-F bond.

-

Electronic Effects (C4 vs. C2): The pyridine nitrogen is electron-withdrawing, creating a partial positive charge (δ+) on the α (C2, C6) and γ (C4) carbons. This makes these positions more electrophilic and generally more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[5] Conventionally, halides positioned alpha to the nitrogen (C2) are more reactive than those at distal positions.[5]

-

Influence of the C3-Fluoro Group: The strongly electronegative fluorine atom at C3 exerts a powerful inductive electron-withdrawing effect (-I). This effect further increases the electrophilicity of the adjacent C2 and C4 carbons, enhancing their reactivity towards oxidative addition.[16] It is anticipated that the C4 position is more activated due to the combined electron-withdrawing effects of the nitrogen (para-relationship) and the adjacent fluorine, making the C4-I bond the most probable site for initial cross-coupling .

This predictable selectivity allows for a powerful synthetic strategy: selective functionalization at C4, followed by a second, distinct cross-coupling at C2.

Caption: Logical workflow for the sequential functionalization of this compound.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. For this compound, a typical reaction with an arylboronic acid would proceed selectively at the C4 position under appropriate catalytic conditions.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking the pyridine core to a terminal alkyne.[13][17] This reaction typically employs both palladium and copper(I) co-catalysts.[18][19] The same regioselectivity principles apply, with the initial reaction occurring at the C4-iodine.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally more favorable than on benzene rings due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the negatively charged Meisenheimer complex intermediate.[20][21] Reactivity is highest at the C2 and C4 positions.

-

Reactivity of C-F: In SNAr, fluorine's high electronegativity makes the carbon it's attached to highly electrophilic, accelerating the initial nucleophilic attack, which is often the rate-determining step.[20] This makes fluoride an excellent leaving group in SNAr, contrary to its behavior in SN2 reactions. However, the C3 position on the pyridine ring is a meta-position relative to the nitrogen and is not electronically activated for SNAr. Therefore, direct displacement of the C3-fluorine via a standard SNAr mechanism is highly unlikely.

-

Reactivity of C-I: While iodine is a good leaving group, the C-I bond is less polarized than C-F or C-Cl bonds, making the carbon atom less electrophilic and thus less susceptible to the initial nucleophilic attack. SNAr reactions at C2 and C4 are possible but would likely require harsh conditions or highly activated nucleophiles.

Lithiation and the Halogen Dance

The term "halogen dance" describes a base-catalyzed isomerization where a halogen atom migrates from its initial position to a more stable one on an aromatic ring.[10][11] This process is typically initiated by deprotonation of the ring with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by a series of halogen-metal exchange steps.

For this compound, the most acidic proton is likely at the C5 position. Deprotonation at C5 could initiate a halogen dance, potentially leading to the migration of an iodine atom to C5, forming a thermodynamically more stable lithiated intermediate before quenching with an electrophile.[9][22] The precise outcome is highly dependent on factors like the base used, temperature, and solvent.[11] Researchers should be aware of this potential side reaction, especially when attempting reactions involving strong bases at non-cryogenic temperatures.

Caption: Postulated pathway for a halogen dance rearrangement on the title compound.

Applications in Complex Molecule Synthesis

The predictable, regioselective reactivity of this compound makes it an ideal building block for the synthesis of polysubstituted pyridines. This is particularly valuable in drug discovery programs where a systematic structure-activity relationship (SAR) study is required. By using a sequential cross-coupling strategy, chemists can independently vary the substituents at the C2 and C4 positions, while the C3-fluorine provides a permanent electronic and steric feature to modulate biological activity.

Detailed Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C4

The following protocol describes a general procedure for the selective monocoupling at the C4 position. It is a self-validating system; careful monitoring by TLC or LC-MS should show the clean conversion of the starting material to a single, higher-Rf mono-arylated product, with the second iodine atom remaining intact for subsequent reactions.

Objective: To synthesize 3-Fluoro-2-iodo-4-(phenyl)pyridine.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane (solvent)

-

Water (co-solvent, approx. 1/4 volume of dioxane)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water.

-

Causality Note: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and lead to lower yields. The aqueous base is necessary to facilitate the transmetalation step of the catalytic cycle.

-

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The starting material should be consumed within 2-4 hours, with the formation of a single major product.

-

Trustworthiness Check: The disappearance of the starting material and the appearance of a new spot corresponding to the mass of the desired product validates the reaction's progress. Over-running the reaction could lead to a small amount of the diarylated side product.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 3-Fluoro-2-iodo-4-(phenyl)pyridine.

References

- Synfacts. (2025).

- National Institutes of Health. (n.d.). Facile Rh(III)

- Royal Society of Chemistry. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.

- ACS Publications. (2015).

- Universität Münster. (2024).

- National Institutes of Health. (n.d.).

- PubMed Central. (n.d.).

- National Institutes of Health. (n.d.).

- Benchchem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.

- ResearchGate. (n.d.). Continuous‐flow halogen dance on 2‐fluoro‐3‐iodopyridine (4) and....

- White Rose Research Online. (2021).

- ResearchGate. (2025). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines.

- ResearchGate. (2025). Regioselective ortho-Lithiation of Halopyridines.

- ResearchGate. (2025). (PDF)

- ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and.

- HETEROCYCLES. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES.

- ACS Publications. (n.d.). Base-catalyzed halogen dance, and other reactions of aryl halides.

- Semantic Scholar. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines.

- Wikipedia. (n.d.). Halogen dance rearrangement.

- Wikipedia. (n.d.).

- ResearchGate. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.

- ACS Publications. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry.

- Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.

- ResearchGate. (2025).

- Wikipedia. (n.d.). Sonogashira coupling.

- Benchchem. (2025). Comparative Reactivity Analysis: 4-Amino-3- iodopyridine vs.

- Semantic Scholar. (n.d.).

- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

- Andrew G Myers Research Group. (n.d.).

- ChemicalBook. (n.d.). 3-BROMO-2-FLUORO-4-IODOPYRIDINE synthesis.

- Google Patents. (n.d.). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- YouTube. (2019). Sonogashira coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- YouTube. (2016). Sonogashira Coupling Reaction.

- University of Rochester. (n.d.). Directed (ortho)

- Wikipedia. (n.d.).

- BOC Sciences. (n.d.).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ChemicalBook. (n.d.). 2-Fluoro-3-iodopyridine synthesis.

- National Institutes of Health. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.

- MDPI. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-iodopyridine 97.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. researchgate.net [researchgate.net]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

Introduction: The Significance of 3-Fluoro-2,4-diiodopyridine

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2,4-diiodopyridine: Strategies and Methodologies

This compound (CAS No. 153035-06-4) is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a fluorine atom and two iodine atoms on the pyridine scaffold, offers multiple, distinct reaction sites for orthogonal chemical modifications. The carbon-iodine bonds are particularly amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity of target molecules.[2]

This guide provides a comprehensive technical overview of the synthetic strategies for preparing this compound, with a focus on the selection of starting materials and the rationale behind the chosen chemical transformations. It is intended for researchers and drug development professionals seeking to employ this versatile intermediate in their synthetic campaigns.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

The synthesis of a tri-substituted pyridine ring with precise regiochemistry requires a carefully planned approach. A retrosynthetic analysis reveals a logical pathway starting from simpler, more accessible precursors. The carbon-iodine bonds are prime candidates for disconnection, as they can be formed through well-established iodination or metal-halogen exchange reactions.

A plausible retrosynthetic pathway begins by sequentially removing the iodine atoms, leading back to a readily available fluorinated pyridine. This strategy hinges on the ability to control the regioselectivity of the iodination steps.

Caption: Retrosynthetic analysis of this compound.

This analysis suggests a forward synthesis commencing with 3-Fluoropyridine, followed by two sequential, regioselective iodination steps at the C2 and C4 positions. The success of this approach relies heavily on leveraging the directing effects of the substituents on the pyridine ring.

Synthetic Strategy: Directed Ortho-Metalation and Iodination

The most robust and regioselective method for introducing iodine onto the pyridine ring in this context is through directed ortho-metalation (DoM). This strategy utilizes a directing group to guide a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to deprotonate a specific adjacent position, creating a nucleophilic organolithium intermediate that can be trapped by an electrophile.

In the case of 3-fluoropyridine, the fluorine atom, despite its electronegativity, is a known ortho-directing group for metalation. The primary site of deprotonation occurs at the C2 position due to inductive effects and the ability of the fluorine to coordinate with the lithium cation.

Selection of Primary Starting Material: 3-Fluoropyridine

3-Fluoropyridine is the ideal starting material for this strategy due to several factors:

-

Commercial Availability: It is a readily available and relatively inexpensive commodity chemical.

-

Directing Group Ability: The C3-fluoro group effectively directs the first lithiation to the C2 position.

-

Activation: The electron-withdrawing nature of fluorine acidifies the ring protons, facilitating deprotonation.

Step 1: Synthesis of 3-Fluoro-2-iodopyridine

The first step involves the regioselective iodination of 3-fluoropyridine at the C2 position. This is achieved by generating the 2-lithio-3-fluoropyridine intermediate, which is then quenched with an iodine source.

Caption: Overall synthetic workflow from 3-Fluoropyridine.

The choice of LDA as the base is critical. It is a strong, non-nucleophilic base that minimizes side reactions, such as addition to the pyridine ring, especially at low temperatures (-78 °C).

Step 2: Synthesis of this compound

The second iodination requires deprotonation of 3-fluoro-2-iodopyridine. The existing substituents—fluorine at C3 and iodine at C2—collaborate to direct the second metalation to the C4 position. The iodine atom is a powerful ortho-directing group, and its influence, combined with that of the fluorine, strongly favors lithiation at C4 over the alternative C6 position. The resulting 4-lithio intermediate is again trapped with iodine to yield the final product.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures for directed metalation and iodination of pyridine derivatives.[3]

Protocol 1: Synthesis of 3-Fluoro-2-iodopyridine

Materials and Equipment:

-

Three-neck round-bottom flask, flame-dried under vacuum

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Nitrogen or Argon inert atmosphere setup

-

Syringes and needles

-

Dry ice/acetone bath

Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| Diisopropylamine | 101.19 | 7.3 mL | 51.5 | LDA Precursor |

| n-Butyllithium | 64.06 | 20.6 mL (2.5 M in hexanes) | 51.5 | LDA Precursor |

| 3-Fluoropyridine | 97.09 | 4.5 mL | 51.5 | Starting Material |

| Iodine (I₂) | 253.81 | 13.1 g | 51.5 | Electrophile |

| Anhydrous THF | - | ~100 mL | - | Solvent |

Procedure:

-

LDA Preparation: To a flame-dried three-neck flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (7.3 mL, 51.5 mmol). Cool the solution to -20 °C.

-

Slowly add n-butyllithium (20.6 mL of a 2.5 M solution in hexanes, 51.5 mmol) dropwise, maintaining the temperature below 0 °C. Stir the resulting LDA solution at -20 °C for 30 minutes.

-

Metalation: Cool the LDA solution to -78 °C (dry ice/acetone bath). In a separate flask, dissolve 3-fluoropyridine (4.5 mL, 51.5 mmol) in anhydrous THF (20 mL).

-

Add the 3-fluoropyridine solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the 2-lithio-3-fluoropyridine intermediate.

-

Iodination: Dissolve iodine (13.1 g, 51.5 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the reaction mixture at -78 °C. A color change will be observed.

-

Continue stirring at -78 °C for an additional 2-3 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) at -78 °C to consume excess iodine. Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-fluoro-2-iodopyridine.

Protocol 2: Synthesis of this compound

Procedure:

-

Following the procedure in Protocol 1 , prepare a fresh solution of LDA (1.1 equivalents relative to the starting material).

-

Metalation: Dissolve 3-fluoro-2-iodopyridine (1.0 eq) in anhydrous THF and cool to -78 °C. Add this solution to the freshly prepared LDA solution at -78 °C and stir for 1.5 hours. The directing effects of the C2-iodo and C3-fluoro groups will guide lithiation to the C4 position.

-

Iodination: Add a solution of iodine (1.1 eq) in anhydrous THF dropwise at -78 °C. Stir for an additional 2-3 hours at this temperature.

-

Work-up and Purification: Perform the same work-up and purification procedure as described in Protocol 1 to isolate the final product, this compound.

Alternative Strategy: Halogen Exchange

An alternative, though often less direct, approach involves starting with a differently halogenated pyridine and performing a halogen exchange reaction. For example, one could synthesize 2,4-dichloro-3-fluoropyridine and subsequently replace the chlorine atoms with iodine.[4][5]

Metal-mediated halogen exchange, often referred to as an "aromatic Finkelstein reaction," can be used for this purpose.[6] This typically involves reacting the chloro- or bromo-pyridine with an iodide salt (e.g., NaI, KI) in the presence of a metal catalyst, such as copper or nickel complexes.[6] However, achieving selective and high-yielding di-iodination while preserving the fluoro-substituent can be challenging and may require significant optimization of reaction conditions. The DoM route generally offers a more direct and higher-yielding pathway.

Conclusion

The synthesis of this compound is most effectively achieved through a regioselective, multi-step sequence starting from 3-fluoropyridine. The cornerstone of this strategy is the directed ortho-metalation (DoM) reaction, which allows for the precise and sequential introduction of iodine atoms at the C2 and C4 positions. This approach provides excellent control over regiochemistry, a critical factor in the synthesis of polysubstituted aromatic heterocycles. By leveraging the inherent directing abilities of the fluorine and iodine substituents, this method provides a reliable and scalable route to a valuable synthetic intermediate for pharmaceutical and materials science research.

References

-

Knochel, P., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411–422. Available at: [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Available at: [Link]

-

PubChem. (n.d.). 2,4-Dichloro-3-fluoropyridine. Available at: [Link]

-

Journet, M., et al. (2017). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 22(8), 1345. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. ossila.com [ossila.com]

- 3. 2-Fluoro-3-iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 2,4-dichloro-3-fluoropyridine | 628691-85-0 [chemicalbook.com]

- 5. 2,4-Dichloro-3-fluoropyridine | C5H2Cl2FN | CID 20042885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Scarcity: A Technical Guide to Sourcing and Synthesizing 3-Fluoro-2,4-diiodopyridine for Advanced Research

Abstract

This technical guide addresses the significant challenge of acquiring 3-Fluoro-2,4-diiodopyridine, a promising but commercially unavailable building block for researchers in drug discovery and materials science. We confirm its absence from major chemical catalogs and present a comprehensive strategy centered on custom synthesis. This document provides a detailed workflow for engaging with Contract Research Organizations (CROs), a plausible, literature-supported synthetic pathway for its preparation via directed ortho-lithiation, and a discussion of its potential applications. This guide is intended to empower researchers, scientists, and drug development professionals to successfully source this and other rare chemical entities, thereby accelerating innovation.

The Availability Challenge: Beyond the Catalog

An extensive search of commercial chemical supplier databases confirms that this compound is not offered as a stock chemical. While structurally related compounds like 3-Fluoro-4-iodopyridine, 3-Fluoro-2-iodopyridine, and various other halogenated pyridines are readily available, the specific 2,4-diiodo-substituted scaffold is not.[1][2][3] This scarcity necessitates a strategic approach beyond standard procurement, positioning custom synthesis as the primary and most reliable method of acquisition.

For research and development programs that require this specific substitution pattern, relying on catalog availability is not a viable option. The path forward lies in a collaborative partnership with a specialized custom synthesis provider.

The Strategic Sourcing Workflow: Custom Synthesis

Engaging a Contract Research Organization (CRO) or a custom synthesis company is a well-established practice in the pharmaceutical and biotechnology industries for obtaining novel or non-catalog compounds.[4][5] These organizations offer the expertise and infrastructure to perform complex, multi-step syntheses.[6][7][8]

The process for acquiring this compound via custom synthesis can be broken down into a structured workflow, ensuring clarity, managing expectations, and defining deliverables.

Figure 1: A generalized workflow for procuring this compound through a custom synthesis partner.

Key Considerations for CRO Engagement:

-

Expertise in Heterocyclic Chemistry: Prioritize CROs with demonstrated experience in pyridine chemistry, lithiation reactions, and handling of halogenated compounds.[6][7]

-

Clear Specifications: Provide a comprehensive request for quotation (RFQ) that includes the CAS number (if available, though none exists for this specific molecule), desired quantity, required purity, and a complete list of analytical data needed for validation (e.g., ¹H NMR, ¹³C NMR, LC-MS, HPLC).

-

Proposed Synthetic Route: Including a plausible synthetic route, such as the one detailed in Section 3, demonstrates due diligence and provides a technical basis for discussion, potentially reducing feasibility study time and cost.

Proposed Synthesis Protocol: Directed Ortho-Lithiation of 3-Fluoropyridine

While no direct published synthesis for this compound exists, a highly plausible route can be constructed from established principles of pyridine chemistry, specifically the directed ortho-lithiation of halopyridines.[9][10][11] The fluorine atom at the C3 position of the pyridine ring is an effective ortho-directing group, activating the adjacent C2 and C4 positions for deprotonation by a strong base.[12][13]

The following protocol outlines a logical, step-by-step methodology for the synthesis of the target compound.

Figure 2: Proposed synthetic pathway for this compound.

Step-by-Step Methodology

Objective: To synthesize this compound via a one-pot or two-step directed lithiation-iodination sequence.

Materials:

-

3-Fluoropyridine (Starting Material)

-

Diisopropylamine or 2,2,6,6-Tetramethylpiperidine

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Protocol:

-

Preparation of Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP):

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (approx. 2.2 equivalents) or 2,2,6,6-tetramethylpiperidine in anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (2.0 equivalents) dropwise via syringe.

-

Stir the solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide base.

-

Causality: Using a non-nucleophilic strong base like LDA or LiTMP is critical to prevent the competitive nucleophilic addition of the alkyllithium to the electron-deficient pyridine ring.[12]

-

-

Directed Lithiation and Iodination:

-

To the freshly prepared LDA/LiTMP solution at -78 °C, add a solution of 3-Fluoropyridine (1.0 equivalent) in anhydrous THF dropwise. Maintain the temperature at -78 °C.

-

Stir the reaction mixture for 1-2 hours at -78 °C. The fluorine atom directs the deprotonation to the C2 and C4 positions.

-

In a separate flask, prepare a solution of iodine (I₂) (at least 2.2 equivalents) in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture at -78 °C. A color change from the dark iodine solution to a lighter yellow or colorless mixture is expected upon consumption.

-

Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature overnight.

-